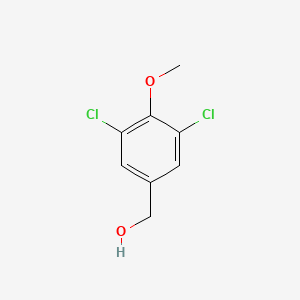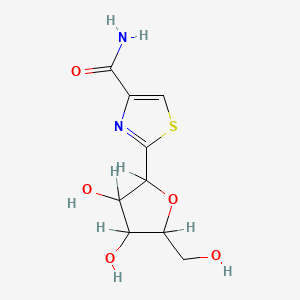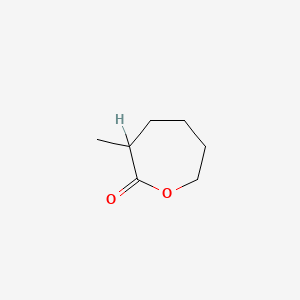
2-Methylhexano-6-lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylhexano-6-lactone is a epsilon-lactone that is hexano-6-lactone substituted by a methyl group at position 3. It derives from a hexano-6-lactone. It derives from a hydride of an oxepane.
Aplicaciones Científicas De Investigación
1. Synthesis of Chiral Lactones
2-Methylhexano-6-lactone and its derivatives have been utilized in the solid-phase synthesis of chiral lactones. This includes the stereoselective formation of lactones derived from 3,4-dihydroxydihydrofuran-2(3H)-one, which is important in the study of stereoselective synthesis and combinatorial chemistry (Křupková et al., 2016).
2. Polymerization Studies
Research has explored the kinetics of bulk polymerization of various membered lactones, including this compound, comparing chemical and enzymatic polymerizations. This is significant for understanding polymerization processes in materials science (Duda et al., 2002).
3. Methodology in Organic Synthesis
The compound has been used in a mild and general method for lactone aminolysis, where sodium 2-ethylhexanoate acts as a base and catalyst. This methodology is applicable to acid/base sensitive substrates, expanding the scope of organic synthesis techniques (Liu et al., 2001).
4. Kinetic Resolution in Organic Chemistry
The compound plays a role in the kinetic resolution of racemic seven-membered substituted lactones, aiding in the preparation of optically active lactones. This is particularly relevant in the field of asymmetric synthesis and chiral chemistry (Shioji et al., 2000).
5. Catalysis and Reaction Studies
It is involved in various catalysis and reaction studies, such as the unexpected production of lactone through the reaction of 2-methylene-3-phenyloxetane with lithium and DTBB in certain conditions, contributing to the understanding of organic reaction mechanisms (Hashemzadeh & Howell, 2000).
6. Applications in Polymer Chemistry
The compound is also significant in the study of the polymerization of cyclic allylic sulfide lactones, contributing to the field of polymer chemistry and materials science (Phelan et al., 2005).
Propiedades
Número CAS |
1321-18-2 |
|---|---|
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
3-methyloxepan-2-one |
InChI |
InChI=1S/C7H12O2/c1-6-4-2-3-5-9-7(6)8/h6H,2-5H2,1H3 |
Clave InChI |
IYBOGQYZTIIPNI-UHFFFAOYSA-N |
SMILES |
CC1CCCCOC1=O |
SMILES canónico |
CC1CCCCOC1=O |
Otros números CAS |
2549-61-3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



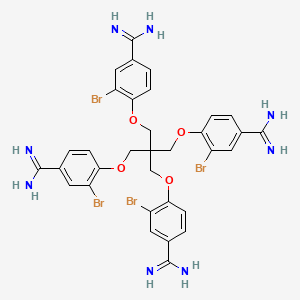
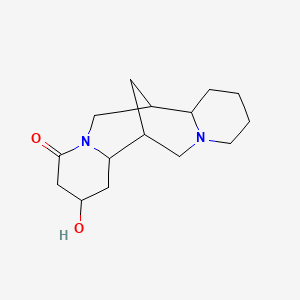
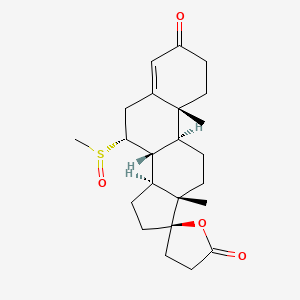
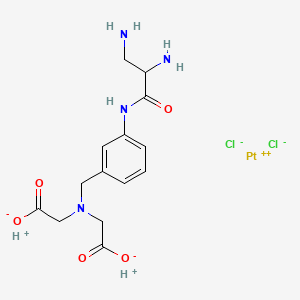
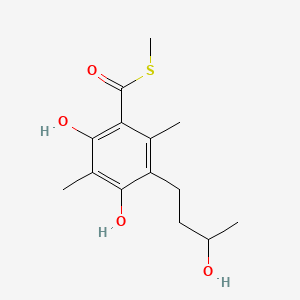
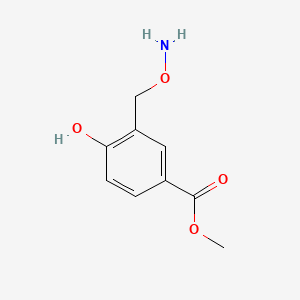
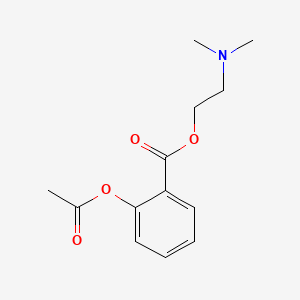
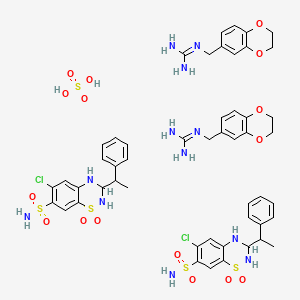
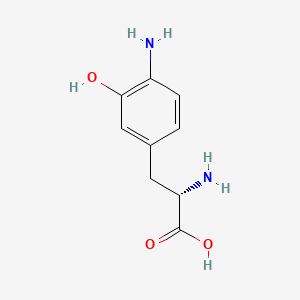
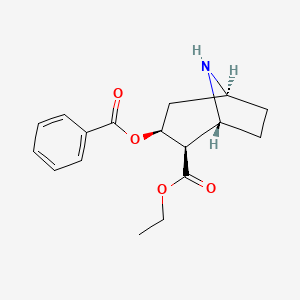
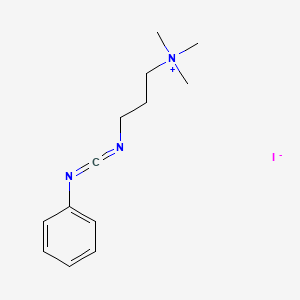
![2-{4-[3-(5-Methyl-2-furyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B1195800.png)
